2-(4-T-Butylbenzoyl)oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

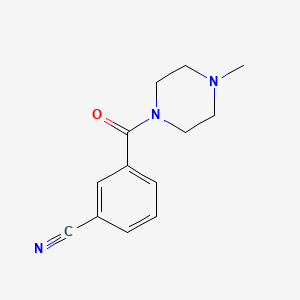

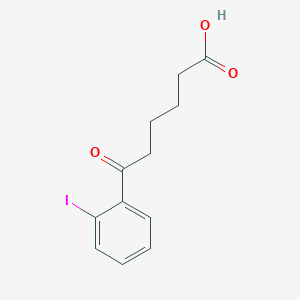

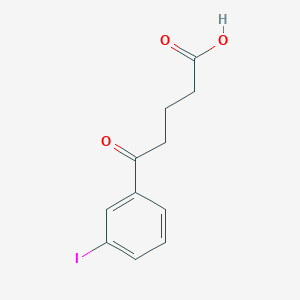

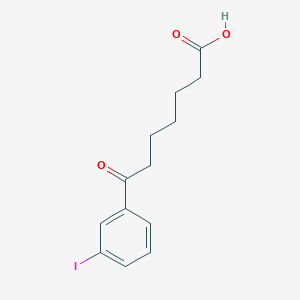

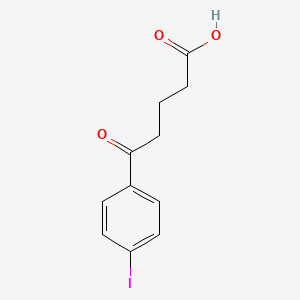

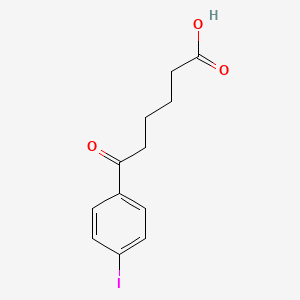

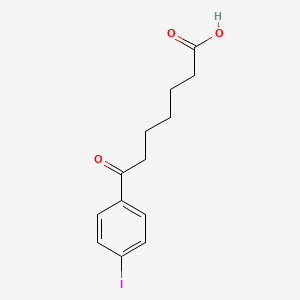

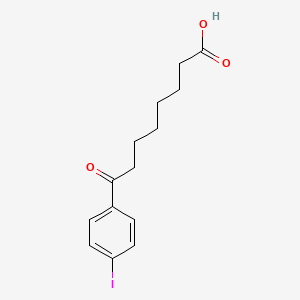

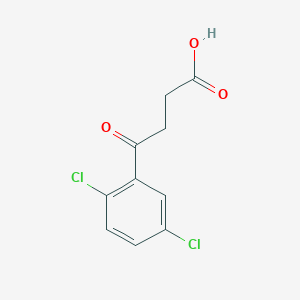

“2-(4-T-Butylbenzoyl)oxazole” is a chemical compound with the molecular formula C14H15NO2 . It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .

Synthesis Analysis

The synthesis of oxazole-based molecules like “2-(4-T-Butylbenzoyl)oxazole” has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The molecular structure of “2-(4-T-Butylbenzoyl)oxazole” contains a total of 32 atoms, including 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 five-membered ring and 1 six-membered ring .Chemical Reactions Analysis

Oxazole compounds, including “2-(4-T-Butylbenzoyl)oxazole”, are known for their diverse chemical reactions. They are involved in electrophilic substitution, disruption of aromatic character at the C 4 –C 5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .Physical And Chemical Properties Analysis

“2-(4-T-Butylbenzoyl)oxazole” is a stable compound with a molecular weight of 229.27 g/mol. It contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-(4-T-Butylbenzoyl)oxazole: and its derivatives have been studied for their potential as antimicrobial agents. The oxazole ring structure is known to interact with various bacterial enzymes and receptors, disrupting their function and leading to the inhibition of bacterial growth . This makes it a promising candidate for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Anticancer Properties

Oxazole derivatives, including 2-(4-T-Butylbenzoyl)oxazole , have shown promise in anticancer research. They can bind to cancer cell receptors and interfere with cell signaling pathways, inducing apoptosis or programmed cell death in cancer cells . This application is particularly important as it could lead to the development of novel cancer therapies with potentially fewer side effects than traditional chemotherapy.

Anti-inflammatory Uses

The anti-inflammatory properties of oxazole compounds are attributed to their ability to modulate the body’s inflammatory response. They can act on specific inflammatory mediators, reducing inflammation and providing relief from conditions such as arthritis and other inflammatory diseases .

Antidiabetic Effects

Oxazole derivatives have been explored for their antidiabetic effects. They may work by influencing insulin signaling pathways or by acting on enzymes involved in glucose metabolism, thus helping to regulate blood sugar levels . This research is crucial for the development of new antidiabetic medications.

Antiobesity Applications

The potential of 2-(4-T-Butylbenzoyl)oxazole in combating obesity has been investigated. It may affect lipid metabolism or influence the signaling pathways that regulate appetite and energy expenditure, contributing to weight loss and improved metabolic health .

Antioxidant Potential

Oxazole compounds are also known for their antioxidant properties. They can neutralize free radicals, which are harmful molecules that can cause oxidative stress and damage to cells. This application is significant for preventing oxidative stress-related diseases, including neurodegenerative disorders .

Zukünftige Richtungen

Oxazole-based molecules, including “2-(4-T-Butylbenzoyl)oxazole”, have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various biological activities, making them valuable for future drug discovery and synthesis .

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDNYBLBWYGSSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642090 |

Source

|

| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-T-Butylbenzoyl)oxazole | |

CAS RN |

898760-03-7 |

Source

|

| Record name | [4-(1,1-Dimethylethyl)phenyl]-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-tert-Butylphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropoxy)methyl]piperidine](/img/structure/B1325331.png)